molecular formula C26H27FN4O5 B2378111 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877633-05-1

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2378111
CAS No.: 877633-05-1
M. Wt: 494.523
InChI Key: SGMMFNLBLVWNTI-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O5 and its molecular weight is 494.523. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Pharmacology

  • Novel derivatives related to this chemical have been synthesized, showing potential antidepressant and antianxiety activities. These derivatives were tested in behavioral despair tests and plus maze methods on mice, indicating potential applications in mental health treatment (Kumar et al., 2017).

Antagonist Activity Research

  • Research on structurally similar compounds has demonstrated potent 5-HT2 antagonist activity, suggesting potential use in treatments involving serotonin receptors, which are key in various neurological and psychological conditions (Watanabe et al., 1993).

Catalytic Applications in Organic Chemistry

  • Derivatives of the chemical have been used to enhance catalytic activity in copper-catalyzed coupling processes, which is significant in pharmaceutical and organic chemistry for synthesizing various compounds (Bhunia et al., 2017).

Antimicrobial Activity

  • Certain derivatives have shown promising antimicrobial activity against various bacterial strains, indicating potential in developing new antimicrobial agents (Mishra et al., 2019).

Computational Studies and QSAR Analysis

  • Computational studies and quantitative structure-activity relationship (QSAR) analyses of related compounds provide insights into the structural factors influencing biological activity, aiding in the design of more effective drugs (Al-Masoudi et al., 2011).

Organotin(IV) Derivatives for Biological Activities

  • Organotin(IV) derivatives of related compounds have demonstrated significant antibacterial, antifungal, and cytotoxic activities, which could be valuable in cancer research and treatment (Shaheen et al., 2018).

Anti-Malarial Potential

  • Certain piperazine derivatives have shown anti-malarial activity, suggesting potential use in treating or preventing malaria (Cunico et al., 2009).

Potential in Cardiovascular Research

  • Some derivatives have been identified with alpha-adrenergic receptor blocking properties, indicating potential applications in cardiovascular disease treatment (Romeiro et al., 2011).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O5/c27-19-4-1-2-5-20(19)30-9-11-31(12-10-30)21(22-6-3-13-34-22)16-29-26(33)25(32)28-15-18-7-8-23-24(14-18)36-17-35-23/h1-8,13-14,21H,9-12,15-17H2,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMMFNLBLVWNTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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